N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide is a complex organic compound with significant potential in medicinal chemistry. This compound belongs to a class of molecules that exhibit various biological activities, making them of interest for drug development and therapeutic applications.
The compound is categorized under heterocyclic compounds due to its incorporation of nitrogen-containing rings. Its molecular formula is , and it has a molecular weight of approximately 384.52 g/mol. This compound can be identified by its unique structural features, including a benzo[d][1,3]dioxole moiety and a tetrahydroquinoline component, which contribute to its pharmacological properties. The compound is also represented by the IUPAC name N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl]-N-(prop-2-en-1-yl)ethanediamide .
The synthesis of N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide typically involves multi-step organic reactions. One common approach includes:
Such synthetic routes require careful control of reaction conditions including temperature, solvent choice, and reaction time to optimize yield and purity .
The molecular structure of N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide can be represented using various structural notations:
CN(CCC1)c2c1cc(C(CNC(C(NCC=C)=O)=O)N1CCCCC1)cc2
MDL Number (MFCD)...
The compound features multiple functional groups including amides and heterocycles which are critical for its biological activity. The presence of nitrogen atoms contributes to its basicity and potential interactions with biological targets .
N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide can undergo various chemical reactions typical for amides and heterocycles:
These reactions are crucial for modifying the compound to enhance its pharmacological properties or to study its mechanism of action .
The mechanism of action for N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide is not fully elucidated but is believed to involve interaction with specific receptors or enzymes in biological systems.
Research suggests that compounds with similar structures may act as inhibitors or modulators of neurotransmitter systems or other biochemical pathways relevant in neurological disorders. The presence of multiple functional groups allows for diverse interactions with target proteins .
The physical properties of N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide include:
Key chemical properties include:
These properties are essential for understanding the solubility and bioavailability of the compound in physiological conditions .
N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide has potential applications in various fields:
The ongoing research into this compound may lead to new therapeutic strategies for treating neurological disorders or other diseases influenced by the targeted pathways .
CAS No.: 495-60-3
CAS No.: 33776-88-4
CAS No.: 3337-17-5
CAS No.: 16039-52-4
CAS No.: 125516-10-1
CAS No.: 59766-31-3